molecular formula C8H15NO2 B13286307 Methyl 3-amino-2-(cyclopropylmethyl)propanoate

Methyl 3-amino-2-(cyclopropylmethyl)propanoate

Cat. No.: B13286307
M. Wt: 157.21 g/mol
InChI Key: NGHAGYNCPJUSJE-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(cyclopropylmethyl)propanoate is an organic compound with the molecular formula C8H15NO2 It is a derivative of propanoic acid and features a cyclopropylmethyl group attached to the second carbon atom and an amino group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2-(cyclopropylmethyl)propanoate typically involves the reaction of cyclopropylmethyl bromide with methyl 3-aminopropanoate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction under milder conditions, making the process more sustainable and scalable.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-2-(cyclopropylmethyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Acyl chlorides or anhydrides can be used in the presence of a base to form amides.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides or other substituted products.

Scientific Research Applications

Methyl 3-amino-2-(cyclopropylmethyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 3-amino-2-(cyclopropylmethyl)propanoate exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the cyclopropylmethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 3-amino-2-(methyl)propanoate
  • Methyl 3-amino-2-(ethyl)propanoate
  • Methyl 3-amino-2-(propyl)propanoate

Comparison: Methyl 3-amino-2-(cyclopropylmethyl)propanoate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can result in different reactivity and binding characteristics, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-cyclopropylpropanoate

InChI

InChI=1S/C8H15NO2/c1-11-8(10)7(5-9)4-6-2-3-6/h6-7H,2-5,9H2,1H3

InChI Key

NGHAGYNCPJUSJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CC1)CN

Origin of Product

United States

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